molecular formula C12H12O B8801967 1-Methoxy-5-methylnaphthalene CAS No. 41037-15-4

1-Methoxy-5-methylnaphthalene

Cat. No. B8801967
CAS RN: 41037-15-4
M. Wt: 172.22 g/mol
InChI Key: IJMNLZFOUKUMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-5-methylnaphthalene is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methoxy-5-methylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-5-methylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41037-15-4

Product Name

1-Methoxy-5-methylnaphthalene

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-methoxy-5-methylnaphthalene

InChI

InChI=1S/C12H12O/c1-9-5-3-7-11-10(9)6-4-8-12(11)13-2/h3-8H,1-2H3

InChI Key

IJMNLZFOUKUMTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 mL 2-neck round bottom flask, toluene (300 mL) and deionized water (14 mL) were added and degassed under nitrogen for 20 minutes. Then, 5-methoxynaphthalen-1-yl trifluoromethanesulfonate (above Step-2 intermediate) (14 g, 45.75 mmol) was added to the above mixture. After stirring for 10 min at RT, K3PO4 (34 g, 160 mmol) and methylboronic acid (4.1 g, 68.6 mmol) were added followed by Pd(OAc)2 (1.03 g, 4.6 mmol) and BINAP (5.7 g, 9.15 mmol) and the reaction mixture was stirred at RT for 15 min under nitrogen and then heated to 100° C. overnight. It was cooled and diluted with saturated NH4Cl solution (150 mL). The aqueous layer was extracted with EtOAc (4×100 mL) and the combined organic layer was washed with water (100 mL), brine (100 mL), dried and filtered. After solvent removal, the crude product obtained was purified by column chromatography (5% EtOAc:Hexanes) to yield the desired compound (7 g, 87%) as a white solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
1.03 g
Type
catalyst
Reaction Step Five
Name
Quantity
14 mL
Type
solvent
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
87%

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